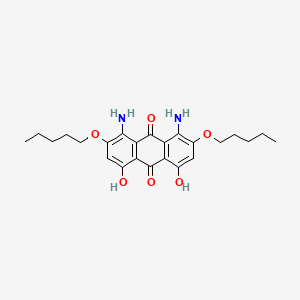
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthraquinone family, known for their applications in dyes, pigments, and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: Amino groups are introduced at the 1 and 8 positions through a nucleophilic substitution reaction using ammonia or amines under controlled conditions.
Etherification: The pentyloxy groups are introduced at the 2 and 7 positions through an etherification reaction using pentanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione: Similar structure but different substitution pattern.
4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione: Similar functional groups but different alkoxy substituents.
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-bis(pentyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of pentyloxy groups, which can influence its solubility, reactivity, and biological activity compared to other anthraquinone derivatives.
Properties
CAS No. |
88604-00-6 |
|---|---|
Molecular Formula |
C24H30N2O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,8-diamino-4,5-dihydroxy-2,7-dipentoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H30N2O6/c1-3-5-7-9-31-15-11-13(27)17-19(21(15)25)24(30)20-18(23(17)29)14(28)12-16(22(20)26)32-10-8-6-4-2/h11-12,27-28H,3-10,25-26H2,1-2H3 |
InChI Key |
ZTPZCORCIQIKMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
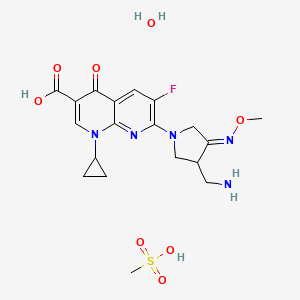
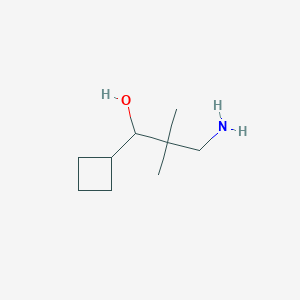
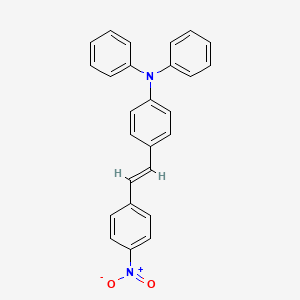
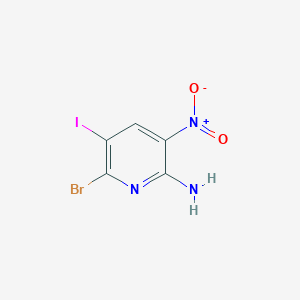
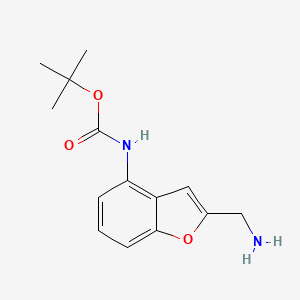
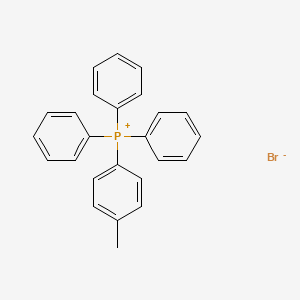
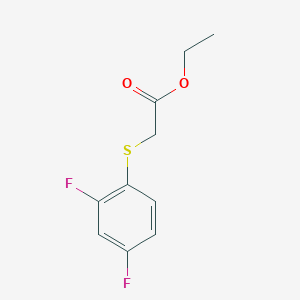
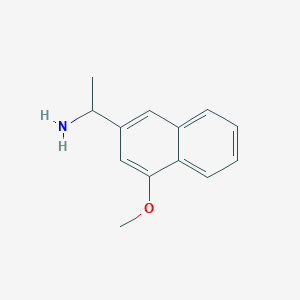
![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)
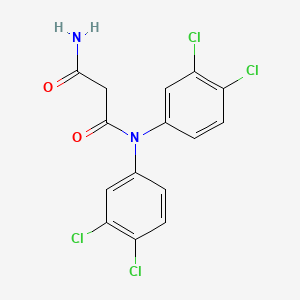
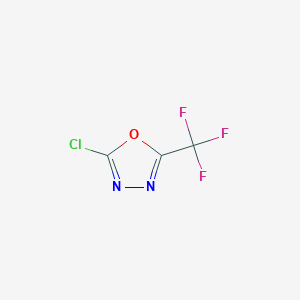
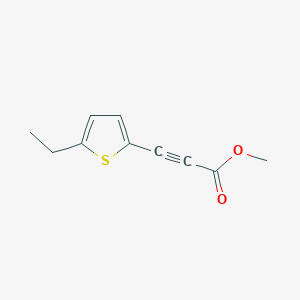
![1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-](/img/structure/B13148603.png)
